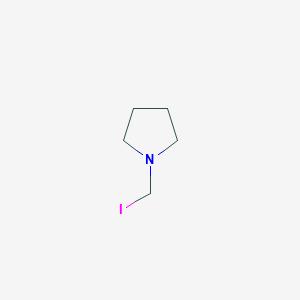
6-Chloro-5-formyl-1,2-dihydro-1,4-dimethyl-2-oxopyridine-3-carbonitrile
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis and spectral characterization of derivatives related to 6-Chloro-5-formyl-1,2-dihydro-1,4-dimethyl-2-oxopyridine-3-carbonitrile have been explored extensively. For instance, Roushdy et al. (2019) studied the synthesis, spectral characterization, and photosensitivity of a compound derived from a condensation reaction involving a similar pyridine nucleus. Their research provides insight into the potential use of such compounds in optoelectronic devices due to their photosensitivity and electrical characteristics under various illumination intensities (Roushdy et al., 2019).
Molecular Docking and In Vitro Screening
Flefel et al. (2018) have explored the synthesis of novel pyridine and fused pyridine derivatives, evaluating their potential through molecular docking screenings towards specific proteins, indicating moderate to good binding energies. This suggests the compound's relevance in developing antimicrobial and antioxidant agents, underlining its pharmaceutical applicability (Flefel et al., 2018).
Optical and Structural Properties
Zedan et al. (2020) investigated the structural, optical, and junction characteristics of pyrazolo pyridine derivatives, including detailed analyses of their thermal, structural, and diode characteristics. Their findings contribute to the understanding of these compounds' applications in photonic and electronic devices due to their specific optical energy gaps and photosensor capabilities (Zedan et al., 2020).
Antimicrobial Studies
Research into the antimicrobial properties of pyridine derivatives, including compounds similar to 6-Chloro-5-formyl-1,2-dihydro-1,4-dimethyl-2-oxopyridine-3-carbonitrile, has shown promising results. For example, the synthesis and evaluation of new pyrimidines and condensed pyrimidines have highlighted the potential of these compounds as antimicrobial agents, offering a new avenue for therapeutic applications (Abdelghani et al., 2017).
Propiedades
IUPAC Name |
6-chloro-5-formyl-1,4-dimethyl-2-oxopyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-5-6(3-11)9(14)12(2)8(10)7(5)4-13/h4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIVWIBYTOLEQOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C(=C1C=O)Cl)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10368340 | |
| Record name | 6-Chloro-5-formyl-1,2-dihydro-1,4-dimethyl-2-oxopyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10368340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-5-formyl-1,2-dihydro-1,4-dimethyl-2-oxopyridine-3-carbonitrile | |
CAS RN |
329348-61-0 | |
| Record name | 6-Chloro-5-formyl-1,2-dihydro-1,4-dimethyl-2-oxopyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10368340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(4-Fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B1620942.png)
![6H,12H-Benzotriazolo[2,1-a]benzotriazole](/img/structure/B1620943.png)






![7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1620956.png)

![6-[2-(Pyridin-3-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B1620960.png)
![1-(4-Bromophenyl)-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-4-one](/img/structure/B1620962.png)
